molecular formula C13H20F2N2 B4882852 N'-[(2,6-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

N'-[(2,6-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B4882852
M. Wt: 242.31 g/mol
InChI Key: HQFCKBCZUGOJMB-UHFFFAOYSA-N
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Description

N’-[(2,6-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the reaction of 2,6-difluorobenzyl chloride with N-ethyl-N,N-dimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-difluorophenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.

Scientific Research Applications

N’-[(2,6-difluorophenyl)methyl]-

Properties

IUPAC Name

N'-[(2,6-difluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2N2/c1-4-17(9-8-16(2)3)10-11-12(14)6-5-7-13(11)15/h5-7H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFCKBCZUGOJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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